molecular formula C22H20Cl2F2N6O3 B605942 BAY 598-Bio-X

BAY 598-Bio-X

Cat. No.: B605942
M. Wt: 525.3 g/mol
InChI Key: OTTJIRVZJJGFTK-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-598 is a potent and selective inhibitor of the protein lysine methyltransferase known as SET and MYND domain-containing protein 2 (SMYD2). This compound has been developed as a chemical probe to study the biological functions of SMYD2, which is involved in the methylation of both histone and non-histone proteins. BAY-598 has shown significant potential in cancer research due to its ability to inhibit the methylation of lysine residues on proteins such as p53, which plays a crucial role in tumor suppression .

Scientific Research Applications

BAY-598 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

BAY-598 exerts its effects by competitively inhibiting the methylation activity of SMYD2. It binds to the active site of SMYD2, preventing the enzyme from interacting with its substrates, such as histone H3 and p53. This inhibition leads to a decrease in the methylation of lysine residues on these proteins, which in turn affects their function. For example, the methylation of lysine 370 on p53 by SMYD2 reduces the DNA-binding activity of p53, thereby modulating its role in transcriptional regulation and tumor suppression .

Safety and Hazards

When handling BAY 598-Bio-X, it is recommended to use safety goggles with side-shields and protective gloves . It is also advised to wear impervious clothing and use a suitable respirator . The product should be kept away from drains, water courses, or the soil .

Future Directions

BAY 598-Bio-X enhances apoptotic responses to doxorubicin in cancer cell lines, decreases p53K370me levels in HEK293 cells, and reduces methylation in tumor cells in a mouse xenograft model . These findings suggest that this compound could be a potential therapeutic target in cancer treatment .

Biochemical Analysis

Biochemical Properties

BAY 598-Bio-X plays a significant role in biochemical reactions. It targets a specific protein, SMYD2, involved in various cellular processes . This compound is known to interact with SMYD2, a lysine methyltransferase that dimethylates histone H3K36 and methylates histone H3K4 . SMYD2 also methylates Lys-370 of p53 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been reported to enhance apoptotic responses in cancer cell lines and decrease p53K370me levels in HEK293 cells . This compound also reduces methylation in tumor cells in a mouse xenograft model . In non-small cell lung cancer cells, this compound potentiates the anti-cancer effects of doxorubicin by modulating the JAK/STAT signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can inhibit the methylation activity of SMYD2 by competitively binding to the SAM (S-adenosyl methionine) binding site of SMYD2 . This leads to decreased DNA-binding activity and subsequent transcriptional regulation activity of p53/TP53 .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to consistently inhibit the methylation of p53K370 in cells with an IC50 value < 1 µM . It has more than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein methylation. It interacts with SMYD2, a lysine methyltransferase, to methylate histone H3K36, histone H3K4, and Lys-370 of p53 .

Subcellular Localization

Given its role as a lysine methyltransferase inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to exert its effects .

Preparation Methods

The synthesis of BAY-598 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

    Formation of the pyrazoline core: This involves the reaction of a substituted hydrazine with a diketone to form the pyrazoline ring.

    Introduction of the cyano group: This is achieved through a nucleophilic substitution reaction.

    Addition of the difluoromethoxyphenyl group: This step involves a coupling reaction with a suitable phenyl derivative.

    Final modifications:

Industrial production methods for BAY-598 are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard chemical engineering techniques to produce larger quantities if needed.

Chemical Reactions Analysis

BAY-598 undergoes several types of chemical reactions, including:

    Oxidation: BAY-598 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: BAY-598 can undergo nucleophilic substitution reactions, particularly at the cyano and difluoromethoxyphenyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTJIRVZJJGFTK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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